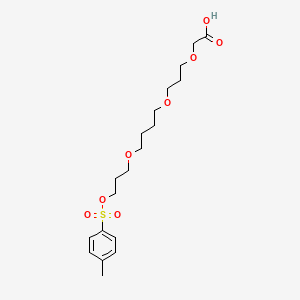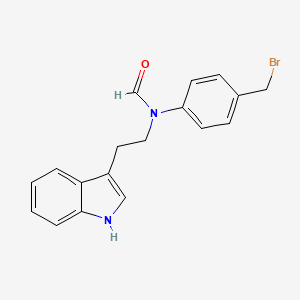
(4-(Bromomethyl)phenyl)-N-(2-indol-3-ylethyl)formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Bromomethyl)phenyl)-N-(2-indol-3-ylethyl)formamide is a complex organic compound that features both a bromomethyl group and an indole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Bromomethyl)phenyl)-N-(2-indol-3-ylethyl)formamide typically involves the reaction of 4-(bromomethyl)benzoic acid with 2-(indol-3-yl)ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of coupling agents and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. The use of continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(4-(Bromomethyl)phenyl)-N-(2-indol-3-ylethyl)formamide can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the indole moiety.
Coupling Reactions: The indole group can participate in coupling reactions, forming new carbon-carbon or carbon-nitrogen bonds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups replacing the bromine atom, while oxidation and reduction reactions may modify the indole moiety.
科学研究应用
(4-(Bromomethyl)phenyl)-N-(2-indol-3-ylethyl)formamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: Its unique chemical properties may be exploited in the development of new materials with specific functionalities.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
作用机制
The mechanism of action of (4-(Bromomethyl)phenyl)-N-(2-indol-3-ylethyl)formamide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The indole moiety may interact with various receptors or enzymes, influencing signaling pathways and cellular responses.
相似化合物的比较
Similar Compounds
(4-(Chloromethyl)phenyl)-N-(2-indol-3-ylethyl)formamide: Similar structure but with a chloromethyl group instead of a bromomethyl group.
(4-(Methyl)phenyl)-N-(2-indol-3-ylethyl)formamide: Lacks the halogen atom, which may affect its reactivity and interactions.
(4-(Bromomethyl)phenyl)-N-(2-pyridyl)formamide: Contains a pyridine ring instead of an indole moiety.
Uniqueness
(4-(Bromomethyl)phenyl)-N-(2-indol-3-ylethyl)formamide is unique due to the presence of both a bromomethyl group and an indole moiety. This combination of functional groups provides distinct chemical properties and potential for diverse applications in various fields.
属性
分子式 |
C18H17BrN2O |
|---|---|
分子量 |
357.2 g/mol |
IUPAC 名称 |
N-[4-(bromomethyl)phenyl]-N-[2-(1H-indol-3-yl)ethyl]formamide |
InChI |
InChI=1S/C18H17BrN2O/c19-11-14-5-7-16(8-6-14)21(13-22)10-9-15-12-20-18-4-2-1-3-17(15)18/h1-8,12-13,20H,9-11H2 |
InChI 键 |
HLPYSWPEFOHTGU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN(C=O)C3=CC=C(C=C3)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5-Bromopyridin-3-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14906120.png)
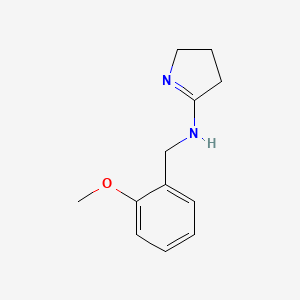
![3,4-Difluoro-5-isopropyl-2-methoxy-11-oxo-6,11-dihydro-5H-indolo[2,3-b]quinoline-8-carbonitrile](/img/structure/B14906132.png)
![(4-Bromophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14906142.png)
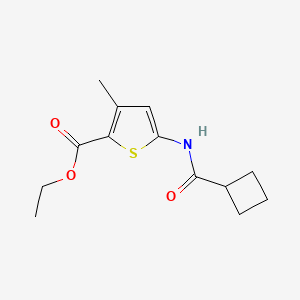
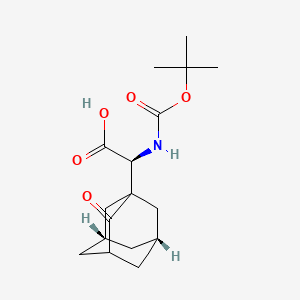
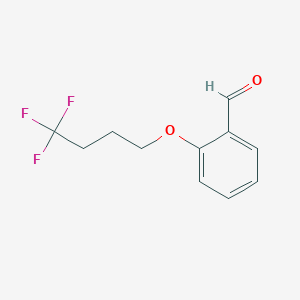

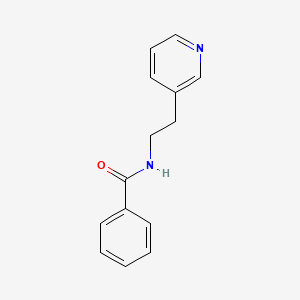
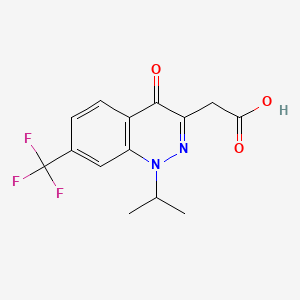
![[2-[2,6-bis(2-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14906186.png)

